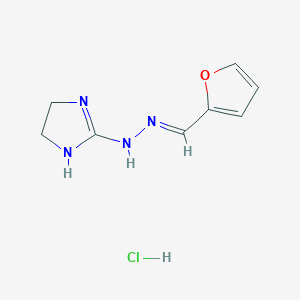
2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a hydrazone derivative of furaldehyde that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammation process.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride in lab experiments is its potential therapeutic effects against various diseases. Additionally, it is a relatively stable compound that can be easily synthesized using various methods. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride. One of the directions is to investigate its potential therapeutic effects against various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Moreover, there is a need to investigate the safety and toxicity of the compound in animal models and humans.
Métodos De Síntesis
2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride can be synthesized using different methods, including the reaction of furaldehyde with hydrazine hydrate, followed by the reaction with ammonium chloride and hydrochloric acid. Another method involves the reaction of furaldehyde with hydrazine hydrate and ammonium acetate, followed by the reaction with hydrochloric acid. The synthesized compound is a yellow crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2-furaldehyde 4,5-dihydro-1H-imidazol-2-ylhydrazone hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and antitumor activities. Additionally, it has been reported to exhibit potential therapeutic effects against various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c1-2-7(13-5-1)6-11-12-8-9-3-4-10-8;/h1-2,5-6H,3-4H2,(H2,9,10,12);1H/b11-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDHVCJSSSLGKJ-ICSBZGNSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)N/N=C/C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![N-benzyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6102273.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B6102287.png)
![N-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6102293.png)
![methyl 1-[2-hydroxy-3-(3-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6102306.png)
![2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol](/img/structure/B6102315.png)
![3-(3-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6102321.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6102325.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6102326.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6102328.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(methylthio)propanamide](/img/structure/B6102333.png)
![N-(4-chlorophenyl)-2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B6102336.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6102361.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2E)-3-(2-furyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6102363.png)